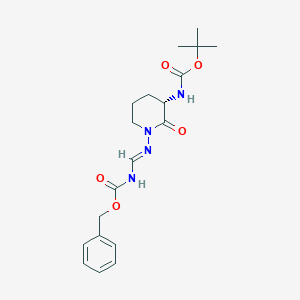
tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butyl group provides steric hindrance, making it a stable protecting group under various reaction conditions.
Preparation Methods
The synthesis of tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This reaction can be carried out in the presence of a base such as triethylamine or pyridine. The reaction is usually performed in an anhydrous solvent like dichloromethane or tetrahydrofuran to prevent hydrolysis of the Boc group .
Industrial production methods often involve the use of flow microreactor systems, which provide efficient and scalable synthesis of tert-butyl carbamates. These systems allow for precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amine derivatives.
Scientific Research Applications
tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is widely used in organic synthesis as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and enzyme inhibitors.
Medicine: In medicinal chemistry, the compound is used to synthesize drug candidates with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate involves the formation of a stable carbamate linkage. The Boc group provides steric hindrance, protecting the amine group from unwanted reactions. Under acidic conditions, the Boc group can be cleaved, releasing the free amine . This property is particularly useful in peptide synthesis, where selective deprotection is required.
Comparison with Similar Compounds
Similar compounds to tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
tert-Butyl carbanilate: Another carbamate derivative used in organic synthesis.
tert-Butyl (2-aminophenyl)carbamate: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which provides both steric protection and the ability to undergo selective deprotection under mild conditions. This makes it highly valuable in complex organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C19H26N4O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
benzyl N-[(E)-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]iminomethyl]carbamate |
InChI |
InChI=1S/C19H26N4O5/c1-19(2,3)28-18(26)22-15-10-7-11-23(16(15)24)21-13-20-17(25)27-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,22,26)(H,20,21,25)/t15-/m0/s1 |
InChI Key |
YTEQDRLHCXFXBF-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1=O)/N=C/NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1=O)N=CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 5-(chlorocarbonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13323746.png)
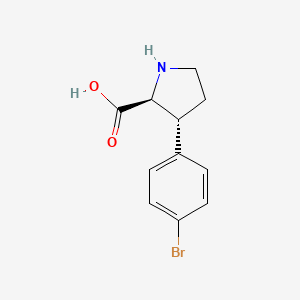
![2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid](/img/structure/B13323750.png)
![5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13323764.png)

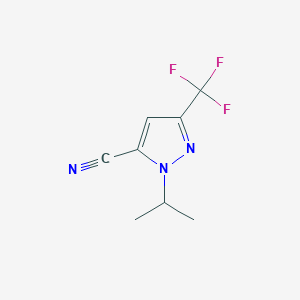
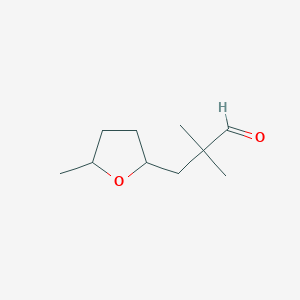
![2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid](/img/structure/B13323795.png)
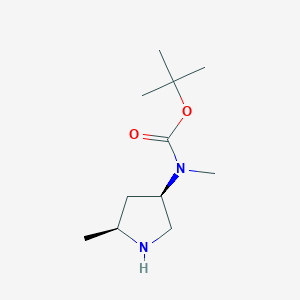
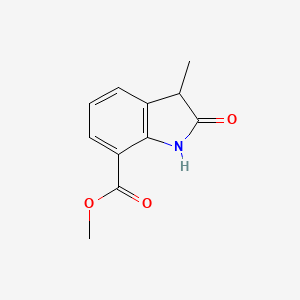
![tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate](/img/structure/B13323826.png)
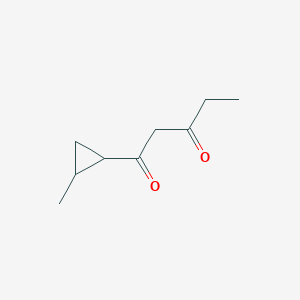

![tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323841.png)
